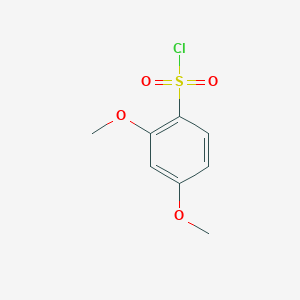

2,4-Dimethoxybenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGZKRRIULCJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370406 | |

| Record name | 2,4-Dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63624-28-2 | |

| Record name | 2,4-Dimethoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63624-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethoxybenzenesulfonyl Chloride: Properties, Applications, and Experimental Protocols

Introduction: A Versatile Reagent in Modern Drug Discovery

In the landscape of medicinal chemistry and complex organic synthesis, the strategic manipulation of functional groups is paramount. 2,4-Dimethoxybenzenesulfonyl chloride (DMB-SCl) has emerged as a reagent of significant interest, primarily for its role in the formation of sulfonamides and as a robust protecting group for amines. Its unique electronic properties, conferred by the two methoxy groups on the benzene ring, modulate its reactivity and the stability of its derivatives, offering distinct advantages in multi-step synthetic campaigns.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, delves into its applications in drug development, and offers detailed, field-proven experimental protocols for its use. The information herein is curated for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable synthetic tool.

Part 1: Core Physicochemical Properties

The utility of any chemical reagent is fundamentally dictated by its physical and chemical characteristics. This compound is typically a white to pale yellow solid, a form that is convenient for handling and weighing in a laboratory setting.[1][2] Its moisture sensitivity is a critical handling parameter, necessitating storage in a dry environment to prevent hydrolysis of the reactive sulfonyl chloride group.[1][3]

Key quantitative properties are summarized in the table below for quick reference. These values are essential for reaction setup, purification, and safety considerations.[4]

| Property | Value | Source(s) |

| CAS Number | 63624-28-2 | [1][2][5][6] |

| Molecular Formula | C₈H₉ClO₄S | [1][2][5][7] |

| Molecular Weight | 236.67 g/mol | [3][5][6][7] |

| Appearance | White to pale yellow solid or liquid | [1][2] |

| Melting Point | 67-75 °C | [2][3][8] |

| Boiling Point | 173.7±23.7 °C (Predicted) | [2] |

| Density | 1.4±0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents | [1] |

| Storage Temperature | 2-8°C, Moisture Sensitive | [2][3][8] |

Part 2: Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its function as a sulfonylating agent.[8] It readily reacts with primary and secondary amines and other nucleophiles to form stable sulfonamide linkages. This reaction is central to two major applications in drug development: the synthesis of sulfonamide-based drugs and the protection of amine functionalities.[1][8]

Role as a Protecting Group

In complex molecule synthesis, temporarily masking a reactive functional group like an amine is often necessary. The 2,4-dimethoxybenzenesulfonyl (DMB-SO₂) group is an excellent choice for this purpose.

-

Stability: Once formed, the DMB-sulfonamide is exceptionally stable under a wide range of conditions, including basic, nucleophilic, oxidative, and reductive environments.[9][10] This stability allows for extensive chemical modifications on other parts of the molecule without affecting the protected amine.

-

Cleavage: The true elegance of the DMB-SO₂ group lies in its controlled removal. The electron-donating nature of the two methoxy groups makes the sulfonamide susceptible to cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA).[9][10][11] This provides an orthogonal deprotection strategy, as it can be removed without disturbing other acid-sensitive or base-labile protecting groups.[10]

This strategic protection and deprotection is invaluable in peptide chemistry and the synthesis of pharmaceutical intermediates.[8][10]

Application in Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs.[12] The incorporation of a 2,4-dimethoxybenzenesulfonyl moiety can be used to modulate a drug candidate's properties:

-

Solubility and Stability: Modifying a lead compound with this group can alter its solubility and metabolic stability, which are critical parameters for bioavailability and efficacy.[8]

-

Bioactivity: It is commonly employed in the synthesis of protease inhibitors and other biologically active molecules where the sulfonamide group plays a key role in binding to the target enzyme.[8]

Part 3: Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, providing clear, actionable steps for the successful application of this compound in a research setting.

Protocol 1: General Procedure for the Protection of a Primary Amine

This workflow details the formation of a 2,4-dimethoxybenzenesulfonamide. The choice of pyridine serves as both a solvent and an acid scavenger to neutralize the HCl byproduct.

Caption: Workflow for amine protection using DMB-SCl.

Methodology:

-

Reagent Preparation: In a suitable reaction vessel, dissolve the primary amine (1.0 eq.) in pyridine (0.4 M).

-

Addition of Sulfonyl Chloride: Add this compound (1.0 eq.) to the solution.

-

Reaction: Seal the vessel and heat the mixture. A typical condition is microwave irradiation at 110°C for 2 hours, though conventional heating can also be used.[2] Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure sulfonamide.[2]

Protocol 2: Deprotection of a DMB-Sulfonamide

This procedure outlines the acid-catalyzed cleavage of the DMB-SO₂ group to regenerate the free amine.

Caption: Acid-mediated deprotection of a DMB-sulfonamide.

Methodology:

-

Reaction Setup: Dissolve the DMB-protected amine (1.0 eq.) in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA). A solution of 10% TFA in DCM is often sufficient.[9]

-

Reaction: Stir the mixture at room temperature. The deprotection is typically rapid, often completing within 2 hours.[9] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Isolation: Redissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution). Extract the product into an organic solvent. The resulting free amine can then be isolated and purified as needed.

Part 4: Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling to ensure laboratory safety.[1][3]

-

Hazard Classification: It is classified as corrosive, harmful, and moisture-sensitive.[2][3] GHS hazard statements indicate that it causes severe skin burns and eye damage (H314) and may cause an allergic skin reaction (H317).[7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or a face shield.[13][14]

-

Handling: Avoid contact with skin and eyes.[15] Do not breathe dust or vapors.[14][15] Due to its moisture sensitivity, handle under an inert atmosphere (e.g., nitrogen or argon) where possible and use dry solvents and glassware.

-

Spills and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. All waste containing this chemical should be disposed of according to local regulations.[13][16]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[13][14] For eye contact, rinse cautiously with water for several minutes.[13][15] In either case, seek immediate medical attention.[13][14]

Conclusion

This compound is a highly effective reagent for the synthesis and protection of amines. Its well-defined physical properties, predictable reactivity, and the stability of its derivatives make it a reliable tool in the arsenal of the modern synthetic chemist. The ability to introduce the DMB-sulfonyl group and subsequently remove it under mild, specific conditions provides the flexibility required for the intricate synthetic pathways that underpin contemporary drug discovery and development. Proper adherence to the handling and safety protocols outlined is essential for its effective and safe utilization in the laboratory.

References

-

ChemWhat. (n.d.). This compound CAS#: 63624-28-2. Retrieved from [Link][3]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][8]

-

Chemcasts. (n.d.). This compound (CAS 63624-28-2) Properties. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound Thermodynamic Properties vs Temperature. Retrieved from [Link][4]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734626, this compound. Retrieved from [Link][7]

-

Royal Society of Chemistry. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry. Retrieved from [Link][9]

-

Springer. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link][11]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link][12]

Sources

- 1. CAS 63624-28-2: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. chemwhat.com [chemwhat.com]

- 4. chem-casts.com [chem-casts.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C8H9ClO4S | CID 2734626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pp.bme.hu [pp.bme.hu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to 2,4-Dimethoxybenzenesulfonyl Chloride for Advanced Synthesis Applications

This guide provides an in-depth analysis of 2,4-dimethoxybenzenesulfonyl chloride, a critical reagent in modern organic synthesis and drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, its strategic applications, and the validated protocols essential for its successful implementation in a research setting. The core focus is to equip researchers, scientists, and drug development professionals with the technical expertise and practical insights required to leverage this compound effectively.

Section 1: Core Molecular and Physicochemical Profile

This compound (CAS No. 63624-28-2) is an aromatic sulfonyl chloride whose utility is significantly influenced by the electronic effects of its two methoxy substituents.[1] These electron-donating groups modulate the reactivity of the sulfonyl chloride moiety, making the resulting sulfonamides and sulfonate esters valuable intermediates in medicinal chemistry.[2]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. The precise molecular weight is a cornerstone for stoichiometric calculations in synthesis, ensuring reproducible and high-yielding reactions.

| Property | Value | Source(s) |

| Molecular Weight | 236.67 g/mol | [2][3][4][5][6] |

| Molecular Formula | C₈H₉ClO₄S | [2][3][4][6] |

| CAS Number | 63624-28-2 | [1][3][4] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Melting Point | 65-75 °C (Lit.) | [2][3][5] |

| Storage Conditions | 2-8 °C, Moisture sensitive | [2][5] |

| Synonyms | 2,4-dimethoxybenzene-1-sulfonyl chloride | [1][4] |

Thermodynamic and Safety Profile

Beyond basic identifiers, understanding the compound's behavior under various process conditions is critical for scaling up reactions. Thermodynamic properties such as specific heat capacity (Cp), density (ρ), and viscosity (μ) are essential for chemical engineering calculations in reactor design and process simulation.[7]

From a safety perspective, this compound is classified as corrosive and moisture-sensitive.[5] Contact with water or moisture can lead to hydrolysis, releasing corrosive and toxic gases like hydrogen chloride.[1] Therefore, stringent anhydrous handling techniques and appropriate personal protective equipment (PPE) are mandatory.

Section 2: Synthesis and Manufacturing Insights

The most prevalent and industrially viable method for synthesizing this compound is the direct electrophilic chlorosulfonation of 1,3-dimethoxybenzene.[3] This pathway is favored due to the high availability and low cost of the starting material.

Synthesis Workflow Diagram

Sources

2,4-Dimethoxybenzenesulfonyl chloride structure and formula

An In-depth Technical Guide to 2,4-Dimethoxybenzenesulfonyl Chloride: Structure, Synthesis, and Applications

Introduction

This compound is a vital reagent in organic and medicinal chemistry, primarily utilized as a sulfonylating agent.[1] Its chemical structure, characterized by a sulfonyl chloride group attached to a dimethoxy-substituted benzene ring, imparts specific reactivity that is highly valued in the synthesis of complex organic molecules.[2] This guide provides a comprehensive overview of its core attributes, synthesis, and critical applications, particularly in the realm of drug discovery and development for researchers, scientists, and professionals in the field.

Molecular Structure and Identification

The foundational aspects of this compound are its distinct molecular structure and formula, which dictate its chemical behavior.

Chemical Formula and Structure

The molecular formula for this compound is C₈H₉ClO₄S.[3][4][5][6] The structure consists of a benzene ring substituted with two methoxy groups (-OCH₃) at positions 2 and 4, and a sulfonyl chloride group (-SO₂Cl) at position 1. The electron-donating nature of the methoxy groups significantly influences the reactivity of the sulfonyl chloride functional group.

Below is a DOT language representation of the this compound structure.

Caption: Structure of this compound.

Key Identifiers

For unambiguous identification in research and procurement, the following identifiers are used:

-

IUPAC Name: this compound[6]

-

Synonyms: 2,4-dimethoxybenzene-1-sulfonyl chloride, 2,4-Dimethoxyphenylsulfonyl chloride[2][4]

Physicochemical and Thermophysical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. This compound is typically a white to pale yellow solid.[2][3]

Data Summary

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 236.67 g/mol | [4][6][7] |

| Appearance | White solid | [3] |

| Melting Point | 67-69 °C | [3] |

| Boiling Point | 173.7±23.7 °C (Predicted) | [3] |

| Density | 1.4±0.1 g/cm³ | [3] |

| XLogP3 | 1.5 | [3][6] |

| InChI Key | AYGZKRRIULCJKC-UHFFFAOYSA-N | [6][7] |

These properties are essential for designing experimental setups, including solvent selection and reaction temperature control.[8]

Synthesis and Mechanism

Understanding the synthesis of this compound is fundamental to appreciating its utility and potential impurities.

Primary Synthetic Route: Electrophilic Aromatic Substitution

The most common laboratory and industrial synthesis involves the direct sulfonation of 1,3-dimethoxybenzene using chlorosulfonic acid.[7]

-

Causality of the Reaction: This reaction is a classic example of electrophilic aromatic substitution. The two methoxy groups on the benzene ring are strong activating groups and are ortho, para-directing. The sulfonyl chloride group is therefore directed to the position para to one methoxy group and ortho to the other, resulting in the 2,4-disubstituted product. The presence of these activating groups facilitates the reaction under relatively controlled conditions.

Experimental Protocol: Synthesis via Chlorosulfonation

-

Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, cool 1,3-dimethoxybenzene in a suitable solvent (e.g., a chlorinated solvent).

-

Reagent Addition: Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the mixture to stir for a specified period, gradually warming to room temperature to ensure the reaction goes to completion.

-

Workup and Isolation: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. The product will precipitate as a solid.

-

Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthesis workflow for this compound.

Alternative Synthetic Routes

For specific applications or starting material availability, alternative methods exist. A notable alternative is the Sandmeyer-type reaction, which involves the diazotization of 2,4-dimethoxyaniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[7]

Applications in Drug Development and Organic Synthesis

The reactivity of the sulfonyl chloride group makes this compound a cornerstone reagent for introducing the 2,4-dimethoxybenzenesulfonyl moiety into molecules.[7]

Synthesis of Sulfonamides

The primary application of this compound is in the synthesis of sulfonamides, a functional group present in a wide array of pharmaceutical agents.[1][7] The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[7]

-

Trustworthiness of Protocol: This reaction is highly reliable and widely documented. The resulting sulfonamide is generally stable, and the reaction conditions can be tuned for various amine substrates. The methoxy groups can modulate the biological activity, solubility, and stability of the final drug candidate.[1]

Caption: General reaction for sulfonamide synthesis.

Experimental Protocol: General Sulfonamide Formation

-

Dissolution: Dissolve the amine substrate in a suitable solvent, commonly pyridine, which also acts as a base to neutralize the HCl byproduct.[3]

-

Reagent Addition: Add this compound to the solution. The reaction may be performed at room temperature or heated (e.g., microwave irradiation at 110°C) to drive it to completion.[3]

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Isolation and Purification: Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent. The final product is then purified, most commonly by column chromatography on silica gel.[3]

Use as a Protecting Group

In multi-step syntheses, the 2,4-dimethoxybenzenesulfonyl group can be used as a protecting group for amines.[1] The resulting sulfonamide is stable to many reaction conditions. The specific deprotection characteristics of this moiety make it valuable in peptide chemistry and the synthesis of complex organic molecules where controlled functionalization is required.[1]

Spectroscopic Characterization

The identity and purity of this compound and its derivatives are confirmed using standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy groups. For example, ¹H NMR data in CDCl₃ shows signals around 8.11 ppm, 6.50 ppm, and 6.42 ppm for the aromatic protons, and 3.98 ppm and 3.81 ppm for the two methoxy groups.[3]

-

¹³C NMR, IR, and Mass Spectrometry: These techniques provide further structural confirmation.[9][10] LCMS is also commonly used to confirm the mass of reaction products, such as the sulfonamides derived from it.[3]

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is paramount for laboratory safety.

Hazard Identification

-

GHS Classification: The compound is classified as corrosive. It causes severe skin burns and eye damage (H314) and may cause an allergic skin reaction (H317).[6]

-

Reactivity: It is sensitive to moisture and will react with water, potentially releasing toxic gases.[2]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[11]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[11]

-

Storage: Store in a cool, dry place in a tightly closed container to prevent exposure to moisture.[12] Store locked up.[11]

-

First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for several minutes and seek immediate medical attention.[11] If inhaled, move the person to fresh air.[11] If swallowed, rinse the mouth but do not induce vomiting.[11]

References

-

This compound (CAS 63624-28-2) Properties - Chemcasts. [Link]

-

This compound | C8H9ClO4S | CID 2734626 - PubChem. [Link]

-

This compound - MySkinRecipes. [Link]

-

This compound Properties vs Temperature | Cp, Density, Viscosity - Chemcasts. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 63624-28-2: this compound [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. chem-casts.com [chem-casts.com]

- 6. This compound | C8H9ClO4S | CID 2734626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chem-casts.com [chem-casts.com]

- 9. This compound(63624-28-2) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

2,4-Dimethoxybenzenesulfonyl chloride synthesis from 1,3-dimethoxybenzene

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride from 1,3-Dimethoxybenzene

This guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of pharmaceuticals, particularly sulfonamide-based drugs.[1] The narrative delves into the mechanistic underpinnings of the chlorosulfonation of 1,3-dimethoxybenzene, offers a detailed, field-proven experimental protocol, and emphasizes the critical safety measures required when handling the reactive chemical agents involved.

This compound serves as a crucial building block in medicinal chemistry. Its primary role is that of a sulfonylating agent, enabling the introduction of the 2,4-dimethoxybenzenesulfonyl group to amines and other nucleophiles. This functionalization is instrumental in modifying the solubility, stability, and biological activity of drug candidates.[1] The sulfonamide functional group, formed by the reaction of a sulfonyl chloride with an amine, is a cornerstone of many pharmaceutical agents.[2][3] Consequently, a reliable and efficient synthesis of this compound is of paramount importance to drug development professionals.

Mechanistic Insights: The Chlorosulfonation of 1,3-Dimethoxybenzene

The synthesis of this compound from 1,3-dimethoxybenzene (also known as resorcinol dimethyl ether) is achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonation. The methoxy groups (-OCH₃) on the benzene ring are strong activating groups and are ortho, para-directing. This electronic influence dictates the position of the incoming chlorosulfonyl group (-SO₂Cl).

In this reaction, chlorosulfonic acid (ClSO₃H) serves as the electrophile. The two methoxy groups at positions 1 and 3 of the benzene ring direct the incoming electrophile to the activated ortho and para positions. The primary product formed is this compound, with the sulfonyl chloride group at the 4-position (para to the C1-methoxy group and ortho to the C3-methoxy group).

Caption: General overview of the chlorosulfonation reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with built-in checks and explanations for each step.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 1,3-Dimethoxybenzene | 151-10-0 | 138.16 | Liquid |

| Chlorosulfonic Acid | 7790-94-5 | 116.52 | Highly corrosive liquid |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile solvent |

| Ice | N/A | 18.02 | Solid |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | Aqueous base |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent |

Detailed Experimental Procedure

Safety First: Chlorosulfonic acid is highly corrosive and reacts violently with water.[4] All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[5][6] An emergency shower and eyewash station should be readily accessible.[4][6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-dimethoxybenzene in dichloromethane (DCM). The use of an inert solvent like DCM helps to moderate the reaction.[7]

-

Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to control the exothermic nature of the reaction and minimize the formation of byproducts.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution, ensuring the temperature remains below 5°C. A slow addition rate is crucial to prevent a runaway reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice. This step quenches the reaction and hydrolyzes any remaining chlorosulfonic acid. This should be done with extreme caution as the reaction with water is highly exothermic and produces corrosive fumes of HCl and H₂SO₄.[4]

-

Work-up:

-

Separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, this compound, can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.[3]

-

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Technique | Expected Observations |

| Melting Point | 71-75°C (literature value)[1] |

| ¹H NMR | Characteristic peaks for aromatic protons and methoxy groups.[8][9] |

| ¹³C NMR | Signals corresponding to the aromatic carbons and methoxy carbons.[8] |

| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[10] |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the product (C₈H₉ClO₄S, MW: 236.67 g/mol ).[1][11][12] |

Safety and Handling of Chlorosulfonic Acid

Chlorosulfonic acid is a hazardous substance that requires strict safety protocols.[5][13]

-

Corrosivity: It is highly corrosive and can cause severe burns to the skin and eyes.[5]

-

Reactivity with Water: It reacts violently with water, releasing heat and toxic fumes.[4] Therefore, it must be handled in a dry environment and never mixed directly with water.[5]

-

Inhalation Hazard: The vapors are harmful if inhaled, causing respiratory irritation.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and organic compounds.[4][5]

-

Spill Response: In case of a spill, evacuate the area. Do not use water. Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for disposal.[6]

Conclusion

The synthesis of this compound from 1,3-dimethoxybenzene via chlorosulfonation is a well-established and efficient method. By understanding the underlying reaction mechanism, adhering to a detailed and robust experimental protocol, and prioritizing stringent safety measures, researchers and drug development professionals can reliably produce this vital chemical intermediate. The insights and procedures outlined in this guide are intended to empower scientists to perform this synthesis with confidence and precision, ultimately contributing to the advancement of pharmaceutical research and development.

References

-

SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. Retrieved from [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: CHLOROSULPHONIC ACID. Retrieved from [Link]

-

DuPont. Chlorosulfonic Acid Safety Data Sheet. Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

-

Organic Syntheses. 2,4-dimethoxybenzonitrile. Retrieved from [Link]

-

Supplementary Information File. Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Retrieved from [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

Patsnap. Preparation method of 2,4-disubstituted benzenesulfonyl chloride. Retrieved from [Link]

-

GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Retrieved from [Link]

- Google Patents. A kind of synthetic method of 2,4-dimethoxybenzylamine.

-

PubChem. This compound. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2012, May 29). Chlorosulfonation without chlorosulfonic acid. Retrieved from [Link]

-

Royal Society of Chemistry. Chlorosulfonic Acid - A Versatile Reagent. Retrieved from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

ResearchGate. (2014, January 14). How to carry out a sulfonation reaction? Retrieved from [Link]

-

Trade Science Inc. (2009, October 7). Organic CHEMISTRY. Retrieved from [Link]

- Google Patents. A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.

- Google Patents. Process for the preparation of 2-chloro-1,3-dimethoxybenzene.

-

PJSIR. ~-LEPROSOL: ATTEMPTED ELUCIDATION OF STRUCTURE BY THE SYNTHESIS OF RESORCINOL DERIVATIVES. Retrieved from [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-methoxy-. Retrieved from [Link]

- Google Patents. A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.

-

Indian Journal of Chemistry. Synthesis of dimethyl ether of marsupsin. Retrieved from [Link]

-

European Patent Office. Process for preparation of resorcinol. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. macro.lsu.edu [macro.lsu.edu]

- 5. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 6. nj.gov [nj.gov]

- 7. globalspec.com [globalspec.com]

- 8. This compound(63624-28-2) 1H NMR [m.chemicalbook.com]

- 9. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]

- 10. acdlabs.com [acdlabs.com]

- 11. This compound | C8H9ClO4S | CID 2734626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride

This guide provides a comprehensive overview of the synthesis of 2,4-dimethoxybenzenesulfonyl chloride, a key intermediate in the production of various pharmaceuticals, particularly sulfonamide-based drugs.[1] The narrative delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and addresses critical safety considerations.

Introduction: The Significance of this compound

This compound serves as a crucial building block in medicinal chemistry. Its role as a sulfonylating agent allows for the introduction of the 2,4-dimethoxybenzenesulfonyl group to amines and other nucleophiles. This functionalization is instrumental in modifying the solubility, stability, and biological activity of drug candidates.[1] The compound is frequently employed in the development of protease inhibitors and other biologically active molecules, and it also finds application in peptide chemistry and as a protecting group in complex organic syntheses.[1]

Core Principles: The Electrophilic Aromatic Substitution Mechanism

The synthesis of this compound from 1,3-dimethoxybenzene is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[2] This class of reactions involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile.[2] The overall mechanism proceeds in two primary steps:

-

Attack of the Electrophile: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile. This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a positively charged carbocation intermediate known as an arenium ion or Wheland intermediate.[2][3]

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.[2][3]

In the context of sulfonation, the active electrophile is often considered to be protonated sulfur trioxide (HSO3+) or a related species generated from the reaction of chlorosulfonic acid.[4] The methoxy groups (-OCH3) on the benzene ring are strong activating groups, meaning they donate electron density to the ring through resonance. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In the case of 1,3-dimethoxybenzene, the 2, 4, and 6 positions are activated.

Diagram of the Electrophilic Aromatic Substitution Mechanism for the Synthesis of this compound:

Caption: A simplified workflow of the two-step electrophilic aromatic substitution mechanism.

Experimental Protocol: Synthesis of this compound

This protocol outlines a laboratory-scale synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 1,3-Dimethoxybenzene | C8H10O2 | 138.17 | 13.8 g (0.1 mol) | Starting material[5][6] |

| Chlorosulfonic Acid | ClSO3H | 116.52 | 35 mL (~0.6 mol) | Highly corrosive and reactive with water[7][8][9][10] |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | As needed | Extraction solvent |

| Crushed Ice | H2O | 18.02 | As needed | For quenching the reaction |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | As needed | For washing the organic layer |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | Drying agent |

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to absorb HCl gas), add 1,3-dimethoxybenzene.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred 1,3-dimethoxybenzene over a period of approximately one hour. It is crucial to maintain the low temperature to control the exothermic reaction and minimize side product formation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and will generate a significant amount of HCl gas.

-

Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a pale yellow solid, can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate. The melting point of the purified this compound is reported to be in the range of 71-75°C.[1]

Diagram of the Experimental Workflow:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Safety Considerations: Handling Chlorosulfonic Acid

Chlorosulfonic acid is a highly corrosive and reactive chemical that requires careful handling.[7][8][9][10]

-

Corrosivity: It can cause severe burns to the skin and eyes upon contact.[7][8] Inhalation of its vapors can irritate the respiratory tract, potentially leading to pulmonary edema, a medical emergency.[7][10]

-

Reactivity: Chlorosulfonic acid reacts violently with water, producing toxic and corrosive fumes of hydrogen chloride and sulfuric acid.[8][9][10] It is also a strong oxidizing agent and can react explosively with combustible materials.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[8][10] Work should be conducted in a well-ventilated fume hood.[7]

-

Spill and Waste Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The electrophilic aromatic substitution synthesis of this compound is a fundamental and important reaction in organic and medicinal chemistry. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety procedures are paramount for a successful and safe synthesis. The resulting product is a valuable intermediate for the development of a wide range of pharmaceutical compounds.

References

- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid.

- Veolia North America. (n.d.). Chlorosulfonic Acid.

- National Oceanic and Atmospheric Administration. (n.d.). CHLOROSULFONIC ACID. CAMEO Chemicals.

- International Chemical Safety Cards. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID.

- PubChem. (n.d.). Chlorosulfonic acid. National Center for Biotechnology Information.

- Supporting Information. (n.d.).

- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.

- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

- ResearchGate. (2025, August 6).

- ResearchGate. (2025, August 7).

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

- MySkinRecipes. (n.d.). This compound.

- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.

- Wikipedia. (n.d.). Electrophilic aromatic substitution.

- National Center for Biotechnology Information. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC.

- The Organic Chemistry Tutor. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. YouTube.

- Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

- Patsnap. (n.d.). Preparation method of 2,4-disubstituted benzenesulfonyl chloride. Eureka.

- Leah4sci. (2017, May 4). Electrophilic Aromatic Substitution: Sulfonation of Benzene. YouTube.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Sciencemadness Discussion Board. (2012, May 29).

- Google Patents. (n.d.).

- Wikipedia. (n.d.). 1,3-Dimethoxybenzene.

- Google Patents. (n.d.).

- PubChem. (n.d.). 1,3-Dimethoxybenzene. National Center for Biotechnology Information.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1,3-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 6. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 9. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]

2,4-Dimethoxybenzenesulfonyl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 2,4-Dimethoxybenzenesulfonyl Chloride with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Foreword: Understanding a Versatile Sulfonylating Agent

This compound is a pivotal reagent in modern organic synthesis, valued for its role in constructing sulfonamides and sulfonate esters, which are cornerstone functional groups in a multitude of biologically active compounds.[1][2] Its reactivity is governed by the electrophilic sulfur center, while the eponymous 2,4-dimethoxy substituents on the benzene ring play a crucial role in modulating the stability and cleavage of the resulting sulfonamide or sulfonate ester adducts. This guide provides an in-depth exploration of the reactivity of this compound with common nucleophiles, offering mechanistic insights, field-proven protocols, and the causal reasoning behind experimental choices for researchers, scientists, and drug development professionals.

Core Reactivity Profile: The Sulfonylation Reaction

The fundamental reaction of this compound involves the nucleophilic attack on the highly electrophilic sulfur atom, leading to the displacement of the chloride leaving group. This transformation, known as sulfonylation, is a cornerstone of synthetic chemistry.

The General Mechanism: Nucleophilic Acyl Substitution at Sulfur

The reaction proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of electrons from the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the sulfur atom. This forms a transient, high-energy tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, a good leaving group, to yield the stable sulfonated product.[3][4]

Caption: General mechanism of nucleophilic attack on this compound.

Reaction with Amine Nucleophiles: Synthesis of Sulfonamides

The reaction between this compound and primary or secondary amines is the most common application, yielding stable sulfonamides.[2][3] This functional group is a prevalent scaffold in medicinal chemistry, found in numerous therapeutic agents.[4]

Mechanistic Considerations & The Role of a Base

The reaction proceeds as described in the general mechanism. A critical experimental parameter is the inclusion of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[3][5]

Causality: During the reaction, one equivalent of hydrochloric acid (HCl) is generated. In the absence of a base, this acid would protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic, effectively quenching the reaction.[4] The added base neutralizes the HCl in situ, allowing the reaction to proceed to completion.

Standard Protocol for N-Sulfonylation of an Amine

This protocol provides a self-validating system for the synthesis of an N-substituted-2,4-dimethoxybenzenesulfonamide. Monitoring by Thin Layer Chromatography (TLC) ensures the reaction is driven to completion before workup.

Materials:

-

Primary or secondary amine (1.0 eq)

-

This compound (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side-product formation.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the consumption of the starting amine by TLC.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Caption: Standard workflow for the synthesis and purification of sulfonamides.

Reaction with Alcohol Nucleophiles: Formation of Sulfonate Esters

Alcohols react with this compound to form sulfonate esters. These esters are excellent leaving groups, often used to activate alcohols for subsequent nucleophilic substitution reactions.[6][7]

The Role of Pyridine as a Nucleophilic Catalyst

While alcohols are weaker nucleophiles than amines, their reaction with sulfonyl chlorides is greatly accelerated by using pyridine as both a base and a nucleophilic catalyst.[6]

Causality: Pyridine first attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the starting sulfonyl chloride. The alcohol then readily attacks this activated intermediate, and the resulting adduct collapses, regenerating the pyridine catalyst. This catalytic cycle significantly increases the reaction rate compared to using a non-nucleophilic base like triethylamine.[6]

Caption: Pyridine as a nucleophilic catalyst in alcohol sulfonylation.

Standard Protocol for O-Sulfonylation of an Alcohol

Materials:

-

Primary or secondary alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous Pyridine (as solvent and base)

-

Anhydrous Dichloromethane (DCM, optional co-solvent)

-

Ice-cold 1 M Copper (II) Sulfate (CuSO₄) solution

-

Standard workup reagents

Procedure:

-

Reaction Setup: Dissolve the alcohol (1.0 eq) in anhydrous pyridine under an inert atmosphere. If solubility is an issue, use a mixture of pyridine and anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: Add this compound (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir overnight. Monitor by TLC.

-

Workup: Cool the mixture back to 0 °C and cautiously add water to quench any unreacted sulfonyl chloride. Dilute with DCM or ethyl acetate. Wash the organic layer repeatedly with ice-cold 1 M CuSO₄ solution to remove pyridine, followed by water and brine.

-

Drying and Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude sulfonate ester by flash chromatography.

Reactivity with Thiol Nucleophiles

Thiols are highly potent nucleophiles and are expected to react readily with this compound to form thiosulfonates (Ar-SO₂-SR). The reaction mechanism is analogous to that of amines and alcohols, involving a direct nucleophilic attack by the sulfur atom of the thiol. The reaction is typically carried out in the presence of a base like triethylamine to neutralize the HCl byproduct. While specific literature examples for this compound are less common than for amines, the transformation is a well-established principle in sulfur chemistry.[8]

The 2,4-Dimethoxybenzenesulfonyl Group in Protection Chemistry

Beyond simply forming stable bonds, the 2,4-dimethoxybenzenesulfonyl group can be employed as a protecting group for amines. The key to its utility lies in the electronic properties conferred by the two methoxy groups.

The Principle of Acid-Labile Cleavage

The two electron-donating methoxy groups enrich the benzene ring with electron density. This electronic feature makes the resulting sulfonamide susceptible to cleavage under specific, controlled conditions, a desirable trait for a protecting group.[1] While highly stable to many reagents, the 2,4-dimethoxybenzenesulfonyl group can be cleaved under acidic conditions.

Causality: The cleavage is facilitated because the electron-donating methoxy groups can stabilize the cationic intermediate formed during the cleavage process. This is analogous to the well-known acid lability of the 2,4-dimethoxybenzyl (DMB) protecting group.[9][10] The reaction often requires a Lewis acid or strong protic acid like trifluoroacetic acid (TFA).[10][11]

Protection-Deprotection Workflow

Caption: Logic diagram for amine protection and deprotection using the 2,4-dimethoxybenzenesulfonyl group.

Protocol for Acid-Catalyzed Deprotection of a Sulfonamide

Materials:

-

N-(2,4-dimethoxybenzenesulfonyl) protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Setup: Dissolve the protected amine in DCM in a round-bottom flask.

-

Acid Addition: Cool the solution in an ice bath. Slowly add trifluoroacetic acid (typically 10-50% v/v).[9]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, chilled solution of saturated aqueous sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Workup and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amine as required.

Data Summary

The following table summarizes typical conditions and outcomes for the sulfonylation of various nucleophiles with this compound, based on established principles and literature precedents.

| Nucleophile Class | Typical Base | Solvent | Temp. (°C) | Key Features & Causality | Expected Yield |

| Primary/Secondary Amines | Triethylamine, Pyridine | DCM, THF | 0 to RT | Base required to neutralize HCl byproduct, preventing amine protonation.[2][3] | Good to Excellent |

| Alcohols | Pyridine | Pyridine, DCM | 0 to RT | Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate.[6] | Good to Excellent |

| Thiols | Triethylamine | DCM, THF | 0 to RT | Highly nucleophilic; reaction is typically rapid. Base prevents protonation of the starting thiol. | Excellent |

Conclusion

This compound is a highly effective reagent for the sulfonylation of amines, alcohols, and thiols. Its reactivity is predictable and robust, leading to the formation of stable sulfonamides and sulfonate esters. The electronic nature of the dimethoxy-substituted ring provides the added advantage of enabling controlled, acid-mediated cleavage, positioning this reagent as a valuable tool for protecting group strategies in complex, multi-step syntheses. Understanding the underlying mechanisms and the causal reasons for specific experimental conditions, as outlined in this guide, empowers researchers to deploy this versatile building block with precision and confidence.

References

- MySkinRecipes. This compound.

-

MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

-

PubMed Central. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [Link]

-

J&K Scientific. This compound | 63624-28-2. [Link]

-

ResearchGate. Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide. [Link]

-

ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

-

National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

-

PubChem. This compound. [Link]

-

National Institutes of Health. Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. [Link]

-

ResearchGate. Electrically-driven N(sp 2 )-C(sp 2/3 ) bond cleavage of sulfonamides. [Link]

-

University of Calgary. CHEM 203 Topics Discussed on Nov. 23. [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

-

National Institutes of Health. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]

-

Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]

-

R Discovery. Direct Sulfonylation of Alkenes with Sulfonyl Chlorides Employing Visible Light Photocatalyst. [Link]

-

Royal Society of Chemistry. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. [Link]

-

YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]

-

University of Strathclyde. Reductive cleavage of sulfones and sulfonamides by neutral organic super electron-donor (S.E.D.) reagent. [Link]

-

ChemWhat. This compound CAS#: 63624-28-2. [Link]

-

Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]

-

National Institutes of Health. Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. [Link]

-

Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

-

ResearchGate. 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. [Link]

-

ResearchGate. Catalyst-Controlled Direct Oxysulfonylation of Alkenes by Using Sulfonylazides as the Sulfonyl Radical | Request PDF. [Link]

-

Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. [Link]

-

ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dimethoxybenzenesulfonyl Chloride as a Sulfonylating Agent

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethoxybenzenesulfonyl chloride, a pivotal sulfonylating agent in modern organic synthesis. We will delve into its fundamental properties, synthesis, and mechanistic behavior. The core of this document focuses on its application in the formation of sulfonamides and sulfonate esters, its role in protecting group strategies, and a comparative analysis against other common sulfonylating agents. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile reagent.

Introduction: The Significance of this compound

This compound is an aromatic sulfonyl chloride compound valued for its role as a key intermediate and reagent in the synthesis of complex organic molecules.[1][2] Its primary function is to introduce the 2,4-dimethoxybenzenesulfonyl group onto nucleophiles, most notably amines and alcohols. This functionalization is critical in medicinal chemistry for modifying the solubility, stability, and biological activity of drug candidates.[1] The resulting sulfonamides and sulfonate esters are integral components in a wide array of pharmaceuticals, including protease inhibitors.[1]

The presence of two electron-donating methoxy groups on the benzene ring distinguishes this reagent, influencing its reactivity, the stability of its derivatives, and their subsequent chemical behavior.[3] This guide will explore the nuanced reactivity of this compound and provide the technical insights necessary for its effective application in a research and development setting.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's physical properties is paramount for its safe and effective handling in a laboratory setting.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₄S | [1][4] |

| Molecular Weight | 236.67 g/mol | [1][5][4] |

| CAS Number | 63624-28-2 | [1][4] |

| Appearance | Colorless to pale yellow solid or liquid | [3] |

| Melting Point | 71-75 °C (Lit.) | [1] |

| Solubility | Soluble in many common organic solvents | [3] |

| Storage | Store at 2-8°C, moisture sensitive | [1][6] |

Synthesis Pathway

The industrial preparation of this compound typically involves the electrophilic aromatic sulfonation of 1,3-dimethoxybenzene with chlorosulfonic acid. The electron-rich nature of the benzene ring, activated by two methoxy groups, directs the sulfonation to the positions ortho and para to these groups.

A generalized, solvent-free synthesis protocol is outlined below, adapted from patented industrial methods for related compounds.[7][8]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a reaction vessel equipped with a dropping funnel and a stirrer, place 1,3-dimethoxybenzene. Cool the vessel to 0-10°C using an ice-water bath.

-

Chlorosulfonation: Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise to the stirred 1,3-dimethoxybenzene, ensuring the reaction temperature is maintained below 15°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 10°C) for a designated period (e.g., 1-5 hours) until the reaction is complete, as monitored by techniques like TLC or GC.

-

Workup: Carefully pour the reaction mixture into a stirred ice-water mixture. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Isolation: The solid product is then collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system.

Caption: A typical workflow for the synthesis of this compound.

Applications in Sulfonylation Reactions

The high electrophilicity of the sulfur atom in the sulfonyl chloride group makes it susceptible to attack by a wide range of nucleophiles.[9]

General Mechanism of Sulfonylation

The reaction proceeds via a nucleophilic substitution at the sulfur center. A nucleophile, such as an amine (R-NH₂) or an alcohol (R-OH), attacks the electrophilic sulfur atom. This is followed by the expulsion of the chloride ion as a leaving group, typically facilitated by a base to neutralize the generated HCl.

Caption: General mechanism for sulfonylation of nucleophiles.

Formation of Sulfonamides (Reaction with Amines)

The reaction of this compound with primary or secondary amines is a robust and widely used method for synthesizing sulfonamides.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Dissolution: Dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reagent: Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.[9]

Formation of Sulfonate Esters (Reaction with Alcohols)

Alcohols react with sulfonyl chlorides to form sulfonate esters. This transformation is synthetically valuable as it converts a hydroxyl group, which is a poor leaving group, into a sulfonate group (e.g., a "dosylate"), which is an excellent leaving group in nucleophilic substitution and elimination reactions.[10]

Experimental Protocol: General Procedure for Sulfonate Ester Synthesis

-

Setup: In a flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in a suitable solvent, typically pyridine, which also acts as the base.

-

Cooling: Cool the solution to 0°C.

-

Addition: Add this compound (1.1-1.2 eq) portion-wise, ensuring the temperature remains low.

-

Reaction: Stir the mixture at 0°C for several hours or until TLC indicates the consumption of the starting alcohol.

-

Workup: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic extracts sequentially with cold, dilute HCl (to remove pyridine), water, and brine.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo to yield the crude sulfonate ester, which can be purified if necessary.

The 2,4-Dimethoxybenzenesulfonyl Group in Protection Chemistry

While highly reactive, the resulting 2,4-dimethoxybenzenesulfonyl (DMB-sulfonyl) group forms a very stable sulfonamide linkage. This stability is a key feature, making it an excellent choice for protecting amines in multi-step syntheses where the protected amine must withstand a variety of reaction conditions.[1]

Unlike other arylsulfonyl groups designed for facile cleavage (e.g., nosyl or dinitrobenzenesulfonyl groups), the DMB-sulfonyl group is notably robust.[11] The electron-donating methoxy groups decrease the susceptibility of the S-N bond to cleavage under many standard deprotection conditions.

Cleavage Strategies: Cleavage of the DMB-sulfonamide bond is challenging and typically requires harsh conditions, reinforcing its role as a permanent or highly stable protecting group rather than a temporary one. However, specific methods for C-N bond cleavage in related tertiary sulfonamides have been developed, such as using catalytic Bismuth(III) triflate under heating, which may offer a potential, albeit non-trivial, route for deprotection.[12] This contrasts with the 2,4-dimethoxybenzyl (DMB) group, which is readily cleaved under mild acidic or oxidative conditions.[13][14][15]

Comparative Analysis of Sulfonylating Agents

The choice of sulfonylating agent is a critical decision in synthesis design. The table below compares this compound with other common reagents.

| Agent | Structure | Reactivity | Key Features & Deprotection |

| This compound | 2,4-(MeO)₂-Ar-SO₂Cl | Moderate | Forms highly stable sulfonamides. Cleavage is difficult, making it suitable for robust protection. |

| p-Toluenesulfonyl Chloride (TsCl) | 4-Me-Ar-SO₂Cl | Moderate | Industry standard; forms stable tosylates and tosylamides. Cleavage often requires strong reducing agents (e.g., Na/NH₃) or harsh acid.[16] |

| Methanesulfonyl Chloride (MsCl) | Me-SO₂Cl | High | Highly reactive due to low steric hindrance. Forms mesylates, excellent leaving groups. Mesylamides are very stable.[9][16] |

| 2-Nitrobenzenesulfonyl Chloride (NsCl) | 2-NO₂-Ar-SO₂Cl | High | Electron-withdrawing NO₂ group enhances reactivity. Nosylamides are readily cleaved under mild conditions with thiolates (e.g., thiophenol/K₂CO₃).[11] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[5][6] It is moisture-sensitive and may release toxic gases upon reaction with water.[3][6]

-

Handling: Always use this reagent in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[3][6]

-

Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to prevent degradation from moisture.[1][6]

-

Incompatibilities: Avoid contact with strong acids, strong bases, strong oxidizing agents, and water.[6]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary utility lies in the formation of exceptionally stable sulfonamides and the conversion of alcohols into effective leaving groups. The electronic properties imparted by the dimethoxy substitution pattern provide a unique reactivity profile. While its derivatives are not designed for easy cleavage, their robustness makes this compound an ideal choice for applications where a permanent sulfonyl moiety is desired or where a protecting group must withstand a gauntlet of synthetic transformations. A thorough understanding of its reactivity, applications, and handling requirements, as detailed in this guide, will enable chemists to leverage this reagent to its full potential in the pursuit of complex molecular targets.

References

-

This compound. MySkinRecipes. [Link]

-

Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central. [Link]

-

This compound | C8H9ClO4S | CID 2734626. PubChem. [Link]

-

Preparation method of 2,4-disubstituted benzenesulfonyl chloride. Eureka | Patsnap. [Link]

- A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]

-

This compound (CAS 63624-28-2) Properties. Chemcasts. [Link]

-

Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. ResearchGate. [Link]

-

Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- A kind of synthetic method of 2,4-dimethoxybenzylamine.

- A kind of preparation method of sulfonyl chloride aromatic hydrocarbon.

-

17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

-

2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. ResearchGate. [Link]

-

2‐Methoxy‐4‐methylsulfinylbenzyl: A Backbone Amide Safety‐Catch Protecting Group for the Synthesis and Purification of Difficult Peptide Sequences. ResearchGate. [Link]

-

Alcohol to Chloride - Common Conditions. Organic Chemistry Portal. [Link]

-

Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering. [Link]

-

Divergent alkynylative difunctionalization of amide bonds through C–O deoxygenation versus C–N deamination. NIH. [Link]

-

3.1.7: Reactions of Alcohols. Chemistry LibreTexts. [Link]

-

CHEM 203 Topics Discussed on Nov. 23. McGill University. [Link]

-

p-TOLYLSULFONYLDIAZOMETHANE. Organic Syntheses Procedure. [Link]

-

C-terminalN-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. ResearchGate. [Link]

-

A two-step synthesis method for o-dimethoxy benzene. ResearchGate. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]

- 3. CAS 63624-28-2: this compound [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C8H9ClO4S | CID 2734626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pp.bme.hu [pp.bme.hu]

- 16. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

solubility of 2,4-Dimethoxybenzenesulfonyl chloride in organic solvents

An In-depth Technical Guide on the Solubility of 2,4-Dimethoxybenzenesulfonyl Chloride in Organic Solvents

Authored by: A Senior Application Scientist

Date: January 11, 2026

Abstract

This technical guide provides a detailed examination of the solubility characteristics of this compound (DMBSC), a vital reagent in contemporary organic synthesis. As a key intermediate in the development of sulfonamide-based pharmaceuticals and a versatile protecting group, understanding its behavior in various organic media is paramount for optimizing reaction conditions, enhancing yields, and ensuring process safety.[1] This document synthesizes theoretical solubility principles with practical, field-proven methodologies for its determination. It offers a qualitative solubility profile based on molecular structure, a detailed experimental protocol for quantitative analysis, and a logical workflow for solvent selection.

Introduction: The Significance of this compound